1-[1-(2-Chlorophenyl)-2-(trimethylsilyl)ethyl]-1H-1,2,3-benzotriazole
Description
This compound (CAS: 3824-22-4) is a benzotriazole derivative featuring a 2-chlorophenyl group and a trimethylsilyl (TMS) moiety. The benzotriazole core provides a rigid aromatic system with nitrogen atoms capable of hydrogen bonding and coordination, while the 2-chlorophenyl substituent introduces steric bulk and electron-withdrawing effects.
Properties
IUPAC Name |
[2-(benzotriazol-1-yl)-2-(2-chlorophenyl)ethyl]-trimethylsilane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3Si/c1-22(2,3)12-17(13-8-4-5-9-14(13)18)21-16-11-7-6-10-15(16)19-20-21/h4-11,17H,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTECOHQNYSUTFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CC(C1=CC=CC=C1Cl)N2C3=CC=CC=C3N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[1-(2-Chlorophenyl)-2-(trimethylsilyl)ethyl]-1H-1,2,3-benzotriazole (CAS: 196861-96-8) is a compound of interest due to its unique structural features and potential biological activities. This article reviews its biological activity based on available literature, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C17H20ClN3Si
- Molar Mass : 329.9 g/mol
- Density : 1.15 g/cm³ (predicted)
- Boiling Point : 447.4 °C (predicted)
- pKa : 1.47 (predicted)
The biological activity of benzotriazole derivatives, including the compound , can be attributed to several mechanisms:
- Antimicrobial Activity : Benzotriazoles have shown significant antimicrobial properties against various bacterial strains. For instance, studies have indicated that related benzotriazole compounds exhibit effectiveness against Escherichia coli and Bacillus subtilis . The presence of bulky hydrophobic groups in these compounds enhances their interaction with microbial membranes.
- Antiparasitic Effects : Research has demonstrated that benzotriazole derivatives can inhibit the growth of protozoan parasites such as Trypanosoma cruzi. In vitro studies revealed that certain derivatives had a dose-dependent inhibitory effect on both epimastigote and trypomastigote forms of the parasite .
- Inhibition of Protein Kinases : Some benzotriazoles act as selective inhibitors of protein kinases, which are crucial for various cellular processes. This inhibition may lead to altered cell signaling pathways and can potentially be leveraged for therapeutic applications .
Biological Activity Data
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Effective against E. coli, B. subtilis | |
| Antiparasitic | Inhibitory effects on T. cruzi | |
| Protein Kinase Inhibition | Selective inhibition observed |
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various benzotriazole derivatives, including those structurally similar to the compound . Results indicated significant activity against gram-positive and gram-negative bacteria, with a notable minimum inhibitory concentration (MIC) observed for certain derivatives.
Case Study 2: Antiparasitic Action
In a controlled laboratory setting, the antiparasitic activity was assessed using different concentrations of benzotriazole derivatives against T. cruzi. The results demonstrated a marked reduction in parasite viability at concentrations as low as 25 µg/mL after 72 hours .
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that benzotriazole derivatives exhibit significant antimicrobial properties. Research has shown that 1-[1-(2-Chlorophenyl)-2-(trimethylsilyl)ethyl]-1H-1,2,3-benzotriazole demonstrates activity against various bacterial strains. For instance, a study reported that similar benzotriazole compounds showed effectiveness against both Gram-positive and Gram-negative bacteria .
Anticancer Potential
Benzotriazoles have been investigated for their anticancer properties. Preliminary in vitro studies suggest that 1-[1-(2-Chlorophenyl)-2-(trimethylsilyl)ethyl]-1H-1,2,3-benzotriazole may inhibit tumor cell proliferation. The mechanism appears to involve the induction of apoptosis in cancer cells, although further research is required to establish definitive pathways and efficacy .
UV Stabilizers
Due to its ability to absorb ultraviolet light, this compound can be utilized as a UV stabilizer in polymers and coatings. Benzotriazole derivatives are commonly incorporated into plastics to enhance their resistance to UV degradation, thereby extending the lifespan of materials used in outdoor applications .
Photovoltaic Materials
Research into organic photovoltaic materials has identified benzotriazole compounds as potential candidates for improving the efficiency of solar cells. The incorporation of 1-[1-(2-Chlorophenyl)-2-(trimethylsilyl)ethyl]-1H-1,2,3-benzotriazole into photovoltaic devices may enhance charge transport properties and overall energy conversion efficiency .
Synthetic Intermediates
The compound serves as a valuable intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for various chemical transformations, including nucleophilic substitutions and cross-coupling reactions. This versatility makes it an important building block in the pharmaceutical industry for drug development .
Ligand Development
In coordination chemistry, 1-[1-(2-Chlorophenyl)-2-(trimethylsilyl)ethyl]-1H-1,2,3-benzotriazole can act as a ligand in metal complexes. These complexes are studied for their catalytic properties and potential applications in organic transformations such as oxidation and reduction reactions .
Case Studies
Comparison with Similar Compounds
Structural and Physical Properties
The compound is compared to structurally related benzotriazole derivatives (Table 1):
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
